N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-3-phenoxybenzamide
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Description
N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-3-phenoxybenzamide is a useful research compound. Its molecular formula is C24H20N4O4S and its molecular weight is 460.51. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the activity oftyrosine kinases , which play a crucial role in the modulation of growth signals in cells, making them potential targets for cancer treatment.
Mode of Action
Similar compounds, such as imatinib, bind to an inactive abelson tyrosine kinase domain through numeroushydrogen bonds , hydrophobic C–H…π and π…π interactions . This binding inhibits the activity of the kinase, disrupting the growth signals in cells.
Biochemical Pathways
The inhibition of tyrosine kinases can disrupt several cellular processes, including cell growth and division, potentially leading to the death of cancer cells .
Pharmacokinetics
Similar compounds have been characterized in their salt forms , which can influence their solubility and thus their absorption and distribution in the body.
Result of Action
The inhibition of tyrosine kinases can disrupt cell growth signals, potentially leading to the death of cancer cells .
Action Environment
The structure of similar compounds can be influenced by their environment, affecting their conformation and thus their interaction with their targets .
Properties
IUPAC Name |
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O4S/c1-17-14-15-25-24(26-17)28-33(30,31)22-12-10-19(11-13-22)27-23(29)18-6-5-9-21(16-18)32-20-7-3-2-4-8-20/h2-16H,1H3,(H,27,29)(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPVLPDTBOERID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.